molecular formula C10H18O3 B6202431 2-cycloheptyl-2-methoxyacetic acid CAS No. 1549532-14-0

2-cycloheptyl-2-methoxyacetic acid

Cat. No.: B6202431
CAS No.: 1549532-14-0
M. Wt: 186.2
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Description

2-Cycloheptyl-2-methoxyacetic acid is a substituted acetic acid derivative featuring a cycloheptyl group and a methoxy group attached to the alpha carbon of the carboxylic acid backbone. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs such as 2-methoxy-2-phenylacetic acid () and cyclohexyl-containing compounds (). The molecular formula is hypothesized as C₁₀H₁₆O₃, with a molecular weight of ~184.23 g/mol. The cycloheptyl substituent introduces steric bulk and lipophilicity, while the methoxy group may influence electronic properties and hydrogen-bonding capacity. Potential applications include biochemical research, given the utility of structurally related compounds in studying protein interactions and enzyme activity ().

Properties

CAS No.

1549532-14-0

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptyl-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptyl bromide with sodium methoxyacetate under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve sodium methoxyacetate in methanol.
  • Add cycloheptyl bromide to the solution.
  • Reflux the mixture for several hours.
  • Purify the product through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cycloheptyl ketone or cycloheptyl carboxylic acid.

    Reduction: Cycloheptyl alcohol or cycloheptyl alkane.

    Substitution: Various substituted cycloheptyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Cycloheptyl-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cycloheptyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cycloheptyl-2-methoxyacetic acid with five analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

2-Methoxy-2-Phenylacetic Acid (C₉H₁₀O₃)

  • Structure : Phenyl group replaces cycloheptyl.
  • Key Differences :
    • Lipophilicity : Cycloheptyl (logP ~3.5 estimated) is more hydrophobic than phenyl (logP ~2.1).
    • Steric Effects : The planar phenyl ring allows for π-π stacking, while the flexible cycloheptyl may enhance membrane permeability.
    • Acidity : Methoxy’s electron-donating effect raises the carboxylic acid’s pKa (estimated ~3.5–4.0 vs. ~2.5 for unsubstituted acetic acid).
  • Applications : Used in chiral resolution and asymmetric synthesis due to its (R)-enantiomer ().

2-(Tetradecylthio)Acetic Acid (C₁₆H₃₂O₂S)

  • Structure : Tetradecylthio (C₁₄H₂₉S) replaces cycloheptyl-methoxy.
  • Key Differences :
    • Substituent Polarity : Thioether (S-CH₂) is less polar than methoxy (O-CH₃), reducing water solubility.
    • Reactivity : Thioethers are prone to oxidation, unlike ethers.
    • Hazards : Classified as a skin/eye irritant (H315/H319).
  • Applications : Surfactant or lipid-modification research ().

2-Amino-2-(2-Methoxyphenyl)Acetic Acid (C₉H₁₁NO₃)

  • Structure: Amino group replaces methoxy; 2-methoxyphenyl replaces cycloheptyl.
  • Key Differences: Acidity/Basicity: Amino group (pKa ~9–10) introduces basicity, enabling salt formation. Hydrogen Bonding: Amino and methoxy groups create dual H-bond donor/acceptor sites.
  • Applications: Potential peptide mimicry or medicinal chemistry ().

(S)-α-Methoxy-2-Naphthylacetic Acid (C₁₃H₁₂O₃)

  • Structure : Naphthyl (C₁₀H₇) replaces cycloheptyl.
  • Key Differences :
    • Aromaticity : Naphthyl enhances π-π interactions but reduces solubility vs. cycloheptyl.
    • Stereochemistry : (S)-configuration may influence chiral recognition in biological systems.
  • Applications : Asymmetric catalysis or enantioselective synthesis ().

2-(2-Methoxyethoxy)Acetic Acid (C₅H₁₀O₄)

  • Structure : Methoxyethoxy (OCH₂CH₂OCH₃) replaces cycloheptyl-methoxy.
  • Key Differences :
    • Solubility : Ethoxy chain increases hydrophilicity (logP ~0.5 vs. ~3.5 for cycloheptyl).
    • Flexibility : Linear chain reduces steric hindrance compared to cyclic substituents.
  • Applications : Polymer chemistry or solubilizing agents ().

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) logP (Est.) pKa (Est.) Applications
This compound C₁₀H₁₆O₃ Cycloheptyl, Methoxy 184.23 ~3.5 ~3.8 Biochemical research, lipid studies
2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ Phenyl, Methoxy 166.17 ~2.1 ~3.5 Chiral synthesis
2-(Tetradecylthio)acetic acid C₁₆H₃₂O₂S Tetradecylthio 288.49 ~6.0 ~2.7 Surfactant research
2-Amino-2-(2-methoxyphenyl)acetic acid C₉H₁₁NO₃ 2-Methoxyphenyl, Amino 181.19 ~1.5 ~4.2 (COOH) Medicinal chemistry
(S)-α-Methoxy-2-naphthylacetic acid C₁₃H₁₂O₃ Naphthyl, Methoxy 216.24 ~3.0 ~3.6 Asymmetric catalysis
2-(2-Methoxyethoxy)acetic acid C₅H₁₀O₄ Methoxyethoxy 134.13 ~0.5 ~3.0 Polymer chemistry

Key Findings and Implications

  • Lipophilicity : Cycloheptyl enhances membrane permeability vs. phenyl or hydrophilic chains.
  • Steric Effects : Cyclic substituents (cycloheptyl, naphthyl) improve target binding specificity in biochemical assays.
  • Safety : Methoxy and ether-containing analogs generally exhibit lower irritation risks compared to thioethers.

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